molecular formula C21H16O B12687585 Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- CAS No. 3343-02-0

Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl-

Katalognummer: B12687585
CAS-Nummer: 3343-02-0
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: DFAKPUXCBWAUTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Analyse Chemischer Reaktionen

Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Research on this compound helps understand the biological effects of PAHs, including their potential carcinogenicity.

    Medicine: Studies investigate its interactions with biological molecules and its potential therapeutic applications.

    Industry: It is used in the synthesis of other complex organic molecules and materials.

Wirkmechanismus

The mechanism of action of Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form adducts with DNA .

Vergleich Mit ähnlichen Verbindungen

Benz(j)aceanthrylen-9-ol, 1,2-dihydro-3-methyl- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Eigenschaften

CAS-Nummer

3343-02-0

Molekularformel

C21H16O

Molekulargewicht

284.3 g/mol

IUPAC-Name

3-methyl-1,2-dihydrobenzo[j]aceanthrylen-9-ol

InChI

InChI=1S/C21H16O/c1-12-2-3-14-11-20-17-7-5-15(22)10-13(17)4-6-18(20)19-9-8-16(12)21(14)19/h2-7,10-11,22H,8-9H2,1H3

InChI-Schlüssel

DFAKPUXCBWAUTF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC(=C5)O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.